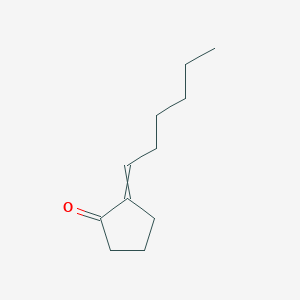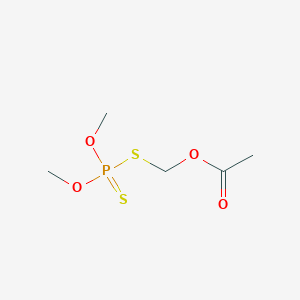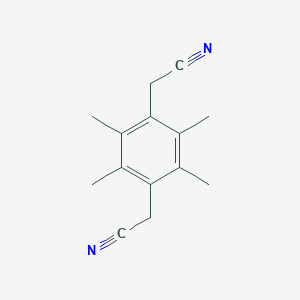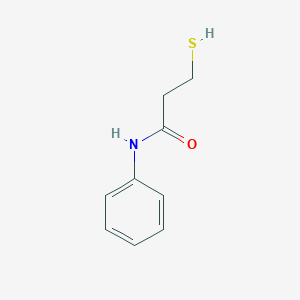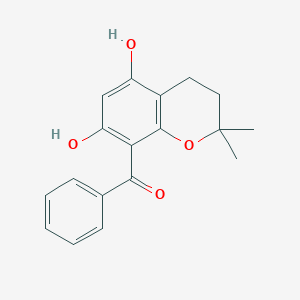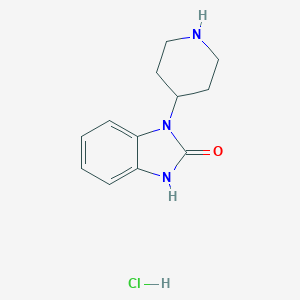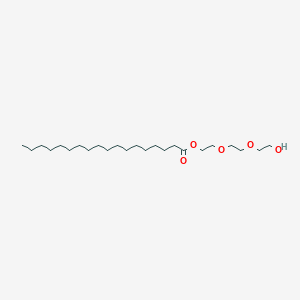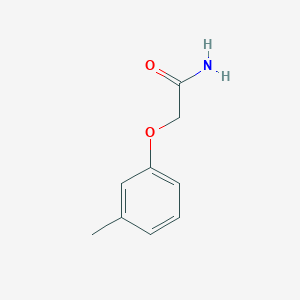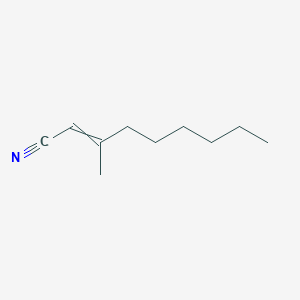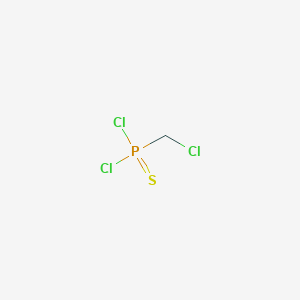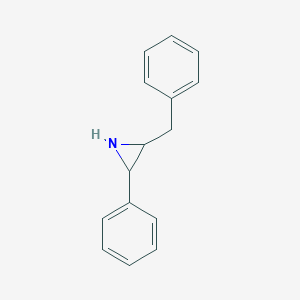
2-Benzyl-3-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-phenylaziridine is a chemical compound that belongs to the aziridine family. It is a heterocyclic organic compound with a three-membered ring containing one nitrogen and two carbon atoms. The compound is of significant interest in scientific research due to its unique chemical properties and potential applications.
Aplicaciones Científicas De Investigación
2-Benzyl-3-phenylaziridine has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of various bioactive molecules. It has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases. In materials science, it has been studied for its potential as a monomer for the synthesis of polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-phenylaziridine is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in biomolecules such as proteins and DNA. This can lead to the inhibition of various cellular processes, including DNA replication and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
2-Benzyl-3-phenylaziridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that it can induce apoptosis in cancer cells and reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Benzyl-3-phenylaziridine in lab experiments include its ease of synthesis, its unique chemical properties, and its potential applications in various fields of science. However, the compound is highly reactive and can be hazardous if not handled properly. It is also relatively unstable, and its use in experiments may require specialized equipment and expertise.
Direcciones Futuras
The potential applications of 2-Benzyl-3-phenylaziridine in various fields of science are vast, and future research is needed to fully explore its potential. Some possible future directions for research include the synthesis of novel bioactive molecules using 2-Benzyl-3-phenylaziridine as a building block, the investigation of its potential as a drug candidate for the treatment of various diseases, and the development of new materials with unique properties using 2-Benzyl-3-phenylaziridine as a monomer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-Benzyl-3-phenylaziridine is a unique chemical compound with potential applications in various fields of science. Its ease of synthesis and unique chemical properties make it a valuable tool for researchers. However, its use in experiments requires specialized equipment and expertise, and its potential side effects must be carefully considered. Further research is needed to fully explore its potential and unlock its full range of applications.
Métodos De Síntesis
The synthesis of 2-Benzyl-3-phenylaziridine can be achieved through the reaction of benzylamine and phenylglycidyl ether. The reaction takes place under mild conditions and yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of benzylamine and phenylacetylene and the reaction of benzylamine and phenylisocyanate.
Propiedades
Número CAS |
1605-08-9 |
|---|---|
Nombre del producto |
2-Benzyl-3-phenylaziridine |
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2-benzyl-3-phenylaziridine |
InChI |
InChI=1S/C15H15N/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
Clave InChI |
HKLCRSPWWWHDBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC2C(N2)C3=CC=CC=C3 |
Otros números CAS |
7763-98-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



